Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the reaction of 6-chloro-4-oxoquinoline with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death. This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another quinolone antibiotic with broad-spectrum activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Uniqueness
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinolones
Biological Activity
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a quinoline core structure, which is known for its biological activity. The presence of the chloro and methoxy substituents enhances its pharmacological profile. The molecular formula is C12H10ClN1O3, with a molecular weight of approximately 253.67 g/mol.
Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its role as a H3 receptor antagonist , which suggests potential applications in treating neurological disorders by modulating neurotransmitter release . Additionally, the compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer effects of this compound against several human cancer cell lines. The compound demonstrated significant cytotoxicity against melanoma (A375) and breast adenocarcinoma (MCF-7) cells, with IC50 values indicating potent inhibitory effects on cell growth .
- Mechanistic Insights : The mechanism of action was further elucidated through experiments showing that treatment with this compound leads to increased reactive oxygen species (ROS) production and subsequent autophagic cell death in melanoma cells. This suggests a dual role in both inducing apoptosis and promoting autophagy as a response to cellular stress .
- Neuroprotective Effects : As an H3 receptor antagonist, the compound has been investigated for its potential to enhance cognitive function and protect against neurodegeneration. Preclinical models have shown that it may improve memory retention and reduce neuroinflammation associated with conditions like Alzheimer's disease .
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 3-(6-chloro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
RXLIGAHSKMFYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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